Rosuvastatin Lactone

Descripción

Propiedades

IUPAC Name |

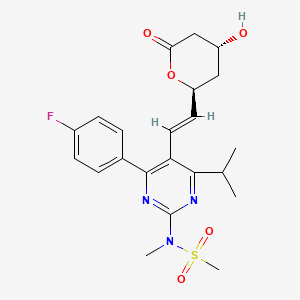

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-VEUZHWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034473 | |

| Record name | Rosuvastatin-5S-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503610-43-3 | |

| Record name | Rosuvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin-5S-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosuvastatin Lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for rosuvastatin (B1679574) lactone, a key intermediate in the synthesis of the cholesterol-lowering drug rosuvastatin. The document outlines the prevalent Wittig reaction-based "lactone pathway," explores the highly stereoselective Julia-Kocienski olefination as a significant alternative, and touches upon other notable synthetic strategies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the reaction workflows to support research and development in pharmaceutical chemistry.

Core Synthesis Pathways

The synthesis of rosuvastatin lactone is most commonly achieved through the coupling of two key fragments: a chiral side-chain precursor and a functionalized pyrimidine (B1678525) heterocycle. The main strategies diverge in the method of olefination used to connect these two components.

The Lactone Pathway via Wittig Reaction

A widely reported and robust method for synthesizing this compound involves the Wittig reaction.[1][2][3][4][5] This pathway is characterized by the coupling of a protected chiral lactone aldehyde with a pyrimidine-derived phosphonium (B103445) ylide.[1][2] A subsequent one-pot deprotection and hydrolysis of the silyl (B83357) ether protecting group on the lactone ring yields the final product.[1][2][3][4][5]

The key intermediates in this pathway are:

-

(2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde: The chiral side-chain component.

-

A phosphonium salt of the appropriately functionalized pyrimidine heterocycle: The source of the rosuvastatin core.[1][2][3][4][5]

The general workflow for this pathway is illustrated below.

Synthesis of TBS-Protected this compound (Wittig Coupling):

-

Materials: (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, pyrimidine phosphonium salt, a suitable base (e.g., potassium carbonate), and a solvent such as dimethyl sulfoxide (B87167) (DMSO).[6]

-

Procedure:

-

To a solution of the pyrimidine phosphonium salt in DMSO, add the base (e.g., potassium carbonate) and stir at room temperature to generate the ylide.[6]

-

Add a solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde to the ylide solution.[6]

-

Heat the reaction mixture (e.g., to 70-75°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture and dilute with a non-polar solvent like toluene.[6]

-

Wash the organic phase with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude TBS-protected this compound.[6]

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Deprotection to this compound:

-

Materials: TBS-protected this compound, a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride, n-Bu4NF), and a solvent like tetrahydrofuran (B95107) (THF).[2]

-

Procedure:

-

Dissolve the TBS-protected this compound in THF.

-

Add a solution of n-Bu4NF in THF to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Wash the organic phase, dry, and concentrate to yield this compound.

-

| Step | Reactants | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Wittig Coupling & Deprotection | Chiral Lactone Aldehyde, Pyrimidine Phosphonium Salt | 1. K2CO3, DMSO, 70-75°C; 2. n-Bu4NF, THF | 62 (E-isomer) | >97 (HPLC) | [2][7] |

| Deprotection of TBS-Lactone | TBS-Protected this compound | n-Bu4NF (3.4 equiv), THF, 25°C, 24h | 99 | - | [2] |

Julia-Kocienski Olefination Pathway

An alternative and highly stereoselective route to this compound utilizes the Julia-Kocienski olefination.[7][8] This method involves the reaction of a sulfone derivative of the pyrimidine heterocycle with the chiral lactone side-chain precursor.[7] A key advantage of this pathway is its excellent control over the geometry of the resulting double bond, predominantly forming the desired E-isomer.[7][8]

The general workflow for this pathway is depicted below.

Julia-Kocienski Olefination:

-

Materials: A pyrimidine sulfone derivative (e.g., a phenyltetrazole (PT)-sulfone), the chiral lactone aldehyde, a strong base (e.g., potassium hexamethyldisilazide, KHMDS), and an anhydrous solvent (e.g., dimethoxyethane, DME).[9]

-

Procedure:

-

Dissolve the pyrimidine sulfone in anhydrous DME under an inert atmosphere (e.g., nitrogen) and cool to a low temperature (e.g., -55°C).[9]

-

Add a solution of KHMDS in DME dropwise to the sulfone solution and stir to form the metallated sulfone.[9]

-

Add the chiral lactone aldehyde dropwise to the reaction mixture and continue stirring at low temperature.[9]

-

Allow the reaction to warm to room temperature and stir overnight.[9]

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).[9]

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography to yield the TBS-protected this compound.[9]

-

| Step | Reactants | Reagents/Conditions | Yield (%) | Purity (%) | E/Z Ratio | Reference |

| Julia-Kocienski Olefination | Pyrimidine Sulfone, Chiral Lactone Aldehyde | KHMDS, DME, -55°C to RT | 66-71 | >97 (HPLC) | up to 300:1 | [7][8] |

Other Synthetic Strategies

Beyond the two primary pathways detailed above, other methods for the synthesis of rosuvastatin and its lactone intermediate have been explored. These include:

-

Asymmetric Synthesis Approaches: These methods focus on the stereocontrolled synthesis of the chiral side chain. Techniques such as aldolase-catalyzed processes and catalytic enantioselective allylation have been employed to establish the correct stereochemistry early in the synthetic sequence.[10][11]

-

Alternative Pyrimidine Core Syntheses: Various methods exist for the preparation of the key pyrimidine precursors, with some approaches designed to avoid metal catalysis and cryogenic conditions.[12]

-

Patented Industrial Routes: A number of patents describe alternative routes that may be suitable for large-scale industrial production.[13] These can involve different starting materials, such as fluorobenzaldehyde, and a series of condensation, oxidation, and reduction steps.[13]

Conclusion

The synthesis of this compound is a well-established field with several viable pathways available to researchers and drug development professionals. The Wittig reaction-based "lactone pathway" offers a reliable and frequently cited method. For applications requiring high stereoselectivity, the Julia-Kocienski olefination presents a powerful alternative. The choice of synthetic route will depend on factors such as the desired scale of production, cost of reagents, and the required stereochemical purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the informed selection and implementation of a suitable synthetic strategy.

References

- 1. wjpmr.com [wjpmr.com]

- 2. scribd.com [scribd.com]

- 3. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 4. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN103613582A - this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin (B1679574) lactone is a key metabolite and a significant impurity of rosuvastatin, a potent HMG-CoA reductase inhibitor widely prescribed for the management of hyperlipidemia.[1][2][3] A thorough understanding of its physicochemical properties is crucial for drug development, formulation, and stability studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of rosuvastatin lactone, detailed experimental protocols for its analysis, and visualizations of its metabolic formation and analytical workflows.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various physiological and pharmaceutical environments.

| Property | Value | Source |

| Chemical Name | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | [4][5] |

| Molecular Formula | C₂₂H₂₆FN₃O₅S | [3][4][6] |

| Molecular Weight | 463.52 g/mol | [4][6][7] |

| CAS Number | 503610-43-3 | [3][4][6] |

| Appearance | Off-white to white solid | [8] |

| LogP | 2.8816 | [6] |

| Topological Polar Surface Area (TPSA) | 109.69 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 7 | [6] |

| Rotatable Bonds | 6 | [6] |

| Purity | ≥98% | [3][6] |

| Storage Temperature | 2-8 °C | [8] |

Solubility

The solubility of this compound has been determined in various solvents, which is critical for developing analytical methods and formulations.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL[3], 125 mg/mL (with ultrasonic)[7][9] |

| Ethanol | Slightly soluble[3] |

| Methanol (B129727) | Soluble[8] |

| Chloroform | Slightly soluble |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound.

Synthesis of this compound

A common synthetic route to rosuvastatin involves the lactonized side chain. One key step is the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde with a phosphonium (B103445) salt of an appropriately functionalized pyrimidine (B1678525) heterocycle.[10][11][12] The resulting 4-O-TBS this compound can then undergo one-pot deprotection and hydrolysis to yield rosuvastatin.[10][11][12]

Analytical Method for Quantification: Stability-Indicating UPLC

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the quantification of rosuvastatin and its impurities, including the lactone form.[13]

-

Instrumentation : The system consists of a binary solvent manager, a sample manager, and a tunable ultraviolet (TUV) detector.[13]

-

Chromatographic Conditions :

-

Diluent : A 50:50 mixture of water and methanol is used as the diluent.[13]

-

Sample Preparation : Rosuvastatin is diluted to 50 mL with the diluent to be used as the assay standard. A further 5 mL of this solution is diluted to 50 mL with the diluent to serve as a standard for quantifying impurities.[13]

Forced Degradation Studies

Forced degradation studies are critical to understanding the stability of rosuvastatin and the formation of its degradation products, including the lactone.

-

Acid Hydrolysis : Rosuvastatin is subjected to 5 M HCl at 60 °C for 4 hours. This condition leads to the formation of five degradation products.[14]

-

Alkaline Hydrolysis : The drug is treated with 5 M NaOH at 60 °C for 4 hours. Rosuvastatin is found to be stable under these conditions.[14]

-

Oxidative Degradation : Exposure to 6% H₂O₂ results in the formation of one degradation product.[14]

-

Photolysis : Under acidic photolysis conditions, five degradation products are formed. Neutral and solid-state photolysis each produce two degradation products.[14]

-

Thermal Stress : The drug demonstrates stability against thermal stress.[14]

The conversion between rosuvastatin and its lactone form is an equilibrium reaction influenced by the solvent matrix.[1][2] In aprotic solvents, the formation of the lactone is favored.[1][2] Conversely, in an acidic aqueous mobile phase, the reverse reaction, the hydrolysis of the lactone back to the acid form, is observed.[1][2] In organic protic solvents like methanol, both forms are stable.[1][2]

Metabolic Pathway and Analytical Workflow

Metabolic Formation of this compound

Rosuvastatin undergoes limited metabolism in the human body, with only about 10% of a dose recovered as metabolites.[15] The primary metabolites are N-desmethyl rosuvastatin and this compound.[15][16][17] The formation of the lactone can occur via a glucuronide intermediate.[16][17] Unlike many other statins, rosuvastatin's metabolism has no significant involvement of the CYP3A4 enzyme.[16][17] The conversion is partially mediated by CYP2C9.[15][16][17]

Caption: Metabolic conversion of rosuvastatin to its lactone and N-desmethyl metabolites.

Experimental Workflow for UPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical substance using the stability-indicating UPLC method described previously.

Caption: Workflow for the UPLC analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C22H26FN3O5S | CID 29918986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TRC-R700550-100MG | LGC Standards [lgcstandards.com]

- 6. chemscene.com [chemscene.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. allmpus.com [allmpus.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 11. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. scispace.com [scispace.com]

- 15. ClinPGx [clinpgx.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Mechanism of Action of Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily available in its active hydroxy acid form. In vivo, rosuvastatin is partially converted to its major metabolite, rosuvastatin lactone. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows. While the parent compound, rosuvastatin acid, is the pharmacologically active agent responsible for lowering cholesterol, this compound is generally considered an inactive metabolite concerning HMG-CoA reductase inhibition. However, it exhibits inhibitory activity towards certain metabolic enzymes, which is a crucial consideration in drug-drug interactions. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Rosuvastatin is a synthetic statin that plays a critical role in the management of hypercholesterolemia.[1][2] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] In the body, rosuvastatin is subject to limited metabolism, leading to the formation of two main metabolites: N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[4][5] N-desmethyl rosuvastatin possesses some HMG-CoA reductase inhibitory activity, albeit significantly less than the parent compound.[6] this compound, on the other hand, is considered clinically inactive as an HMG-CoA reductase inhibitor.[4][7] The interconversion between the active acid form and the inactive lactone form is a key aspect of statin metabolism, with the lactone form being more lipophilic.[6][8] This guide focuses specifically on the formation, activity, and quantification of this compound.

Mechanism of Action and Metabolic Pathway

The pharmacological activity of rosuvastatin is primarily attributed to its hydroxy acid form, which competitively inhibits HMG-CoA reductase.[2][3] this compound is formed in vivo through a metabolic process involving glucuronidation.[6][9] Studies have identified that UDP glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, are capable of forming acyl glucuronide conjugates of statin acids.[6][9] These conjugates can then undergo spontaneous cyclization to form the corresponding lactone.[9] UGT1A3, in particular, has been shown to have a significant capacity for this lactonization process, although the conversion rate for rosuvastatin is lower than that of other statins like pitavastatin (B1663618) and atorvastatin.[6] Another proposed mechanism for the formation of this compound is through intramolecular esterification.

Metabolic Pathway of Rosuvastatin

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effect of rosuvastatin on the expression of candidate gene GALNT3 in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of SLCO1B1 Genetic Variation on Rosuvastatin Systemic Exposure in Pediatric Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Rosuvastatin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely prescribed to lower cholesterol levels. In vivo, rosuvastatin is metabolized to a limited extent, with one of its main metabolites being rosuvastatin lactone. While the parent compound, rosuvastatin acid, is the pharmacologically active form responsible for cholesterol reduction, the lactone metabolite exhibits its own distinct biological activity profile. This technical guide provides an in-depth exploration of the biological activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Biological Activities and Quantitative Data

This compound is generally considered inactive as a lipid-lowering agent. Its primary biological activities appear to be independent of HMG-CoA reductase inhibition and are more pronounced in other physiological systems.

HMG-CoA Reductase Inhibition

While rosuvastatin acid is a potent inhibitor of HMG-CoA reductase with an IC50 of 11 nM in a cell-free assay, this compound is considered to have no significant hypolipidemic effects[1][2]. Direct quantitative data for the IC50 of this compound on HMG-CoA reductase is not prominently available in the literature, reinforcing its classification as an inactive metabolite in the context of cholesterol synthesis inhibition.

Vasorelaxant Effects

A notable biological activity of this compound is its ability to induce vasorelaxation. Studies on isolated rat aortic rings have demonstrated that this compound elicits a concentration-dependent relaxation. Interestingly, this effect is independent of the endothelium and HMG-CoA reductase activity, suggesting a different mechanism of action compared to the parent rosuvastatin acid[2].

| Compound | Condition | EC50 (M) | Emax (%) |

| This compound | With Endothelium | -6.90 | 98.63 ± 3.96 |

| This compound | Without Endothelium | -6.50 | 98.48 ± 0.85 |

| Rosuvastatin Acid | With Endothelium | -5.95 | 88.83 ± 1.99 |

Table 1: Vasorelaxant effects of this compound and rosuvastatin acid on rat aortic rings. Data presented as -log(EC50) and mean ± SEM for maximal relaxation (Emax).

Cytochrome P450 (CYP) Enzyme Inhibition

This compound has been shown to be an inhibitor of certain cytochrome P450 enzymes, which could have implications for drug-drug interactions. The lactone form generally exhibits stronger inhibitory effects on CYP3A4/5 compared to the acid form, while its effect on CYP2C9 is also notable[3].

| Enzyme | Inhibitor | IC50 (µM) |

| CYP2C9 | This compound | 20.5 |

| CYP3A4/5 | This compound | 20.7 |

| CYP2C9.1 | This compound | 8.52 |

| CYP2C9.3 | This compound | 4.1 |

Table 2: Inhibitory concentration (IC50) of this compound on various CYP450 isoforms.[3][4]

Signaling Pathways

The biological activities of this compound, particularly its HMG-CoA reductase-independent effects, are mediated through distinct signaling pathways.

Nitric Oxide Synthase (NOS) Pathway in Vasorelaxation

The vasorelaxant effect of this compound in endothelium-denuded aortic rings is linked to the induction of nitric oxide synthase (NOS), specifically inducible NOS (iNOS or NOS-2), and the subsequent involvement of potassium channels[2]. This is in contrast to the parent drug, rosuvastatin, whose vasculogenic effects are often attributed to the activation of endothelial NOS (eNOS) via the PI3K/Akt pathway[5].

This compound-Induced Vasorelaxation Pathway.

Potential Involvement in Pleiotropic Effects

Statins, including rosuvastatin, exert pleiotropic effects that are independent of their cholesterol-lowering action. These effects often involve the modulation of the PI3K/Akt and RhoA/ROCK signaling pathways, which regulate processes like cell survival, proliferation, and cytoskeletal dynamics[6][7]. While direct evidence for this compound's role in these pathways is still emerging, its distinct, HMG-CoA reductase-independent activities suggest a potential contribution to the overall pleiotropic profile of the parent drug[2]. The lactone form, being more lipophilic, may enter cells via passive diffusion, potentially interacting with different intracellular targets than the actively transported acid form[6].

Pleiotropic Effects of Rosuvastatin Acid.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for screening inhibitors of HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by the enzyme.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT and 1 mM EDTA)

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Test compounds (this compound, Rosuvastatin Acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep enzymes and substrates on ice.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

Test compound at various concentrations (or vehicle control)

-

-

Enzyme Addition: Add the HMG-CoA Reductase enzyme to all wells except for the "no enzyme" control wells.

-

Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.

-

Measurement: Immediately begin kinetic measurement of absorbance at 340 nm in a microplate reader at 37°C. Record readings every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

HMG-CoA Reductase Assay Workflow.

Aortic Ring Vasorelaxation Assay

This ex vivo protocol is used to assess the vasorelaxant properties of compounds on isolated arterial segments.

Principle: The contractility of isolated aortic rings is measured in an organ bath. The ability of a test compound to relax pre-constricted rings is quantified.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat)

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Vasoconstrictor agent (e.g., Phenylephrine, KCl)

-

Test compounds (this compound, Rosuvastatin Acid)

-

Organ bath system with force transducers and data acquisition software

Procedure:

-

Aorta Dissection: Euthanize the animal and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the luminal surface with a fine wire.

-

Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, with solution changes every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

-

Pre-constriction: After washing and returning to baseline tension, pre-constrict the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-constriction tension.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

-

Calculate the EC50 and Emax values from the curve.

-

Aortic Ring Vasorelaxation Assay Workflow.

Cell Viability (MTT) Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest (e.g., endothelial cells, smooth muscle cells)

-

Complete cell culture medium

-

Test compounds (this compound, Rosuvastatin Acid)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion

This compound, a primary metabolite of rosuvastatin, demonstrates a unique biological activity profile that is distinct from its parent compound. While being largely inactive as an HMG-CoA reductase inhibitor, it exhibits significant vasorelaxant effects through a mechanism independent of the endothelium and likely involving the induction of iNOS. Furthermore, its inhibitory action on key drug-metabolizing enzymes, such as CYP2C9 and CYP3A4, warrants consideration in the context of polypharmacy. The pleiotropic effects of rosuvastatin may be a composite of the actions of both the acid and lactone forms, with the latter potentially contributing through HMG-CoA reductase-independent pathways. Further research is necessary to fully elucidate the specific signaling pathways modulated by this compound and to quantify its activity in a broader range of cellular assays. This technical guide provides a foundational understanding of the biological activity of this compound, offering valuable data and protocols to guide future investigations in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Rosuvastatin elicits KDR-dependent vasculogenic response of human placental stem cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Rosuvastatin Lactone: A Comprehensive Technical Guide on its Role as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a third-generation statin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While rosuvastatin is primarily excreted unchanged, a portion of the administered dose is metabolized into various compounds, with rosuvastatin lactone being a significant metabolite. This technical guide provides an in-depth exploration of this compound, covering its formation, metabolic pathways, analytical quantification, and pharmacological implications. The information is presented to aid researchers and professionals in the fields of drug metabolism, pharmacokinetics, and new drug development.

Formation and Metabolic Pathways of this compound

Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being recovered as metabolites. The primary routes of metabolism involve N-desmethylation and lactonization.[1][2]

The formation of this compound is a notable metabolic pathway. Evidence suggests that the conversion of the parent rosuvastatin acid to its lactone form can occur via a glucuronide intermediate.[3] This process involves the action of UDP-glucuronosyltransferases (UGTs).[1] While cytochrome P450 enzymes have a minimal role in the overall metabolism of rosuvastatin, CYP2C9 is the principal enzyme responsible for the formation of the N-desmethyl metabolite and may have a minor role in lactone formation.[1][2]

The metabolic conversion is a reversible process, with the lactone capable of hydrolyzing back to the active acid form. The equilibrium between the acid and lactone forms can be influenced by the surrounding chemical environment, such as the pH of the solvent matrix during analytical procedures.[4]

Below is a signaling pathway diagram illustrating the key steps in the metabolism of rosuvastatin.

Quantitative Analysis of Rosuvastatin and its Metabolites

The quantification of rosuvastatin and its metabolites, including this compound, in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique due to its high sensitivity and selectivity.

Pharmacokinetic Data

A study conducted in healthy Chinese volunteers provides valuable pharmacokinetic data for rosuvastatin, N-desmethyl rosuvastatin, and this compound after single and multiple oral doses of rosuvastatin. The key pharmacokinetic parameters are summarized in the tables below.[5]

Table 1: Geometric Mean (CV%) Pharmacokinetic Parameters after a Single Oral Dose of Rosuvastatin [5]

| Analyte | Dose (mg) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | tmax (h) | t1/2 (h) |

| Rosuvastatin | 5 | 8.33 (41.7) | 57.63 (40.4) | 4.0 (2-6) | 14.9 (31.7) |

| 10 | 10.76 (51.8) | 88.89 (43.4) | 4.0 (1-6) | 17.6 (36.1) | |

| 20 | 19.17 (38.8) | 163.87 (36.8) | 5.0 (2-6) | 16.8 (27.2) | |

| N-desmethyl Rosuvastatin | 5 | 0.64 (53.1) | 6.00 (52.2) | 5.0 (3-6) | 17.0 (36.7) |

| 10 | 0.81 (50.6) | 8.54 (47.7) | 5.0 (2-6) | 19.3 (33.1) | |

| 20 | 1.34 (44.8) | 14.63 (42.4) | 5.0 (4-6) | 18.2 (28.9) | |

| This compound | 5 | 0.51 (68.6) | 4.01 (66.8) | 6.0 (3-8) | 12.9 (48.1) |

| 10 | 0.61 (72.1) | 5.81 (65.4) | 6.0 (4-8) | 15.1 (41.1) | |

| 20 | 0.99 (59.6) | 9.87 (55.7) | 6.0 (4-8) | 14.8 (34.5) |

tmax is presented as median (range).

Table 2: Geometric Mean (CV%) Steady-State Pharmacokinetic Parameters after Multiple Oral Doses of Rosuvastatin [5]

| Analyte | Dose (mg) | Cmax,ss (ng/mL) | AUC(τ,ss) (ng·h/mL) |

| Rosuvastatin | 5 | 8.31 (37.9) | 64.87 (36.9) |

| 10 | 8.41 (53.3) | 77.29 (48.1) | |

| 20 | 20.73 (38.9) | 178.64 (37.1) | |

| N-desmethyl Rosuvastatin | 5 | 0.76 (46.1) | 7.31 (46.4) |

| 10 | 0.88 (52.3) | 9.13 (50.1) | |

| 20 | 1.58 (41.1) | 16.87 (40.2) | |

| This compound | 5 | 0.52 (59.6) | 4.85 (56.7) |

| 10 | 0.57 (68.4) | 5.75 (64.3) | |

| 20 | 1.05 (54.3) | 10.74 (51.8) |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of rosuvastatin in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Rosuvastatin

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

Incubator or water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of rosuvastatin in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <1%).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the rosuvastatin stock solution to the pre-warmed incubation mixture. The final substrate concentration should be within a relevant range (e.g., 1 µM).

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

-

Reaction Termination:

-

Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile). This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining rosuvastatin and the formation of this compound at each time point.

-

The following diagram illustrates the general workflow for an in vitro metabolism study.

Analytical Method: LC-MS/MS for Quantification in Human Plasma

This protocol outlines a validated method for the simultaneous quantification of rosuvastatin, N-desmethyl rosuvastatin, and this compound in human plasma.[3]

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated analogs of the analytes).

-

Add 200 µL of cold acetonitrile containing 0.1% acetic acid to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions: [3]

-

Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.

-

Mobile Phase B: 40% v/v methanol in acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Gradient Elution:

-

A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Mass Spectrometric Conditions: [3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for rosuvastatin, N-desmethyl rosuvastatin, this compound, and their respective internal standards would be monitored.

The following diagram illustrates the workflow for the analytical method.

Pharmacological Activity of this compound

While rosuvastatin is the pharmacologically active entity that inhibits HMG-CoA reductase, its lactone metabolite is not entirely inert. This compound has been shown to be an inhibitor of the cytochrome P450 isoforms CYP2C9.1 and CYP2C9.3, with IC50 values of 8.52 µM and 4.1 µM, respectively.[6] This suggests a potential for drug-drug interactions, where this compound could inhibit the metabolism of other drugs that are substrates of these CYP enzymes. It is important to note that the lactone form is considered to be an inactive metabolite in terms of HMG-CoA reductase inhibition.[2] However, some studies on other statins have suggested that the lactone forms may be more myotoxic than the parent acid forms.[7]

Conclusion

This compound is a key metabolite of rosuvastatin, formed primarily through a glucuronide intermediate. Its formation and interconversion with the parent acid are important considerations in the overall pharmacokinetic profile of rosuvastatin. The development of robust analytical methods, such as LC-MS/MS, has enabled the accurate quantification of both the parent drug and its metabolites, providing valuable data for clinical and research purposes. While considered inactive as an HMG-CoA reductase inhibitor, the potential of this compound to inhibit CYP2C9 warrants further investigation into its role in drug-drug interactions. This technical guide provides a foundational understanding of this compound for professionals engaged in drug development and metabolism research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Examination of Physiologically-Based Pharmacokinetic Models of Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Rosuvastatin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, undergoes limited metabolism in vivo, with approximately 10% of an administered dose being converted to metabolites.[1][2] The primary metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone. The formation of this compound is a minor metabolic pathway, resulting in circulating plasma concentrations significantly lower than the parent compound.[3] This technical guide provides an in-depth overview of the in vivo formation of this compound, detailing the metabolic pathways, enzymatic processes, quantitative pharmacokinetic data, and analytical methodologies for its measurement.

Metabolic Pathway of Rosuvastatin Lactonization

The in vivo conversion of rosuvastatin to its lactone form is not a direct enzymatic conversion of the parent drug. Instead, it is understood to proceed through an intermediate, rosuvastatin acyl glucuronide. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver.[4] The acyl glucuronide is an unstable intermediate that can then undergo intramolecular cyclization to form the more stable this compound.

While cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, are involved in the formation of N-desmethyl rosuvastatin, their direct role in lactonization has not been established.[1]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Quantitative Analysis of Rosuvastatin and its Lactone

The extent of rosuvastatin lactonization is minimal. Studies in healthy volunteers have demonstrated that the systemic exposure to this compound is substantially lower than that of the parent drug.

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of rosuvastatin from a study in healthy Chinese volunteers. While specific pharmacokinetic values for the lactone are not detailed in this study, it was noted that its circulating concentrations were well below those of rosuvastatin.[3] Another study reported that the average Cmax values for this compound were approximately 12-24% of the parent drug.

Table 1: Geometric Mean Pharmacokinetic Parameters of Rosuvastatin After Single Doses in Healthy Chinese Volunteers[3]

| Dose | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) |

| 5 mg | 8.33 | 57.63 |

| 10 mg | 10.76 | 88.89 |

| 20 mg | 19.17 | 163.87 |

Table 2: Geometric Mean Pharmacokinetic Parameters of Rosuvastatin at Steady State in Healthy Chinese Volunteers[3]

| Dose | Cmax,ss (ng/mL) | AUCss (ng·h/mL) |

| 5 mg | 8.31 | 64.87 |

| 10 mg | 8.41 | 77.29 |

| 20 mg | 20.73 | 178.64 |

Ethnic differences in rosuvastatin pharmacokinetics have been observed, with Asian subjects showing approximately two-fold higher systemic exposure compared to Caucasian subjects.[5] This increased exposure to the parent drug is also associated with a similar increase in exposure to the N-desmethyl and lactone metabolites.[5]

Experimental Protocols

The quantification of rosuvastatin and its lactone metabolite in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity required.

Sample Preparation

The initial step involves the extraction of the analytes from the biological matrix, typically plasma. Common techniques include:

-

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant containing the analytes is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): This is a more selective method where the analytes are retained on a solid sorbent while interferences are washed away. The purified analytes are then eluted with a suitable solvent.

LC-MS/MS Analysis

A validated LC-MS/MS method for the simultaneous determination of rosuvastatin and its metabolites would typically involve the following:

Table 3: Example of LC-MS/MS Parameters for the Analysis of Rosuvastatin and its Metabolites

| Parameter | Description |

| Chromatography | |

| Column | C18 or Phenyl reverse-phase column |

| Mobile Phase | A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile/methanol mixture) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Specific precursor-to-product ion transitions for rosuvastatin, this compound, and an internal standard. |

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of rosuvastatin and its lactone in plasma samples.

Enzymology of Lactonization

The formation of this compound is catalyzed by specific UGT isoforms. In vitro studies with human liver microsomes and recombinant UGT enzymes have identified UGT1A1, UGT1A3, and UGT2B7 as the key enzymes responsible for the glucuronidation of rosuvastatin, the precursor step to lactonization.[4] Among these, UGT1A3 has been shown to have the highest capacity for the lactonization of several statins, although the conversion rate for rosuvastatin was found to be lower compared to other statins like pitavastatin (B1663618) and atorvastatin.[6]

Interspecies Differences

Conclusion

The in vivo formation of this compound is a minor metabolic pathway mediated by UGT enzymes via a glucuronide intermediate. The resulting plasma concentrations of the lactone are substantially lower than the parent rosuvastatin. The use of sensitive and specific LC-MS/MS methods is essential for the accurate quantification of this metabolite in pharmacokinetic and drug metabolism studies. Further research into the specific kinetics of the UGT isoforms involved and a more detailed characterization of inter-species differences would provide a more complete understanding of rosuvastatin's metabolic fate.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 3. Pharmacokinetics of rosuvastatin in healthy Chinese volunteers living in China: a randomized, open-label, ascending single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Rosuvastatin Lactone: A Comprehensive Technical Guide on its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. During its metabolism and under certain chemical conditions, Rosuvastatin can be converted to its lactone form, Rosuvastatin Lactone. This intramolecular ester is a significant metabolite and a key intermediate in some synthetic routes. A thorough understanding of its chemical structure, properties, and characterization is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed characterization methodologies, and relevant biological pathways.

Chemical Structure and Physicochemical Properties

This compound is the cyclic ester of Rosuvastatin. The formation of the lactone ring occurs through an intramolecular esterification between the carboxylic acid and the hydroxyl group at the 5-position of the heptenoic acid side chain.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | --INVALID-LINK-- |

| CAS Number | 503610-43-3 | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₂₆FN₃O₅S | --INVALID-LINK-- |

| Molecular Weight | 463.52 g/mol | --INVALID-LINK-- |

| Exact Mass | 463.15772027 Da | --INVALID-LINK-- |

| SMILES | CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C--INVALID-LINK--O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | --INVALID-LINK-- |

| Topological Polar Surface Area | 118 Ų | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in Ethanol. | --INVALID-LINK-- |

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The chemical shifts provide detailed information about the electronic environment of the protons and carbons in the molecule. The data presented below is based on a compound identified as this compound (lactone IV) in a patent, which has a reported mass that is consistent with this structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity / Integration / Assignment (Proposed) |

| 1.24, 1.34 | d, 6H, -CH(CH₃)₂ |

| 1.68 | m, 2H, Lactone ring protons |

| 2.47, 2.53, 2.64 | m, 3H, Lactone ring protons |

| 3.15 | s, 3H, N-CH₃ |

| 3.35 | m, 1H, -CH(CH₃)₂ |

| 3.46, 3.56, 3.60 | s, 3H, S-CH₃ and other protons |

| 4.28 | m, 1H, -CH-OH |

| 4.45 | m, 1H, -CH-O-C=O |

| 6.99, 7.14 | m, 4H, Aromatic protons |

| 8.31 | br s, 1H, -OH |

Data sourced from patent information that describes a compound with a mass consistent with this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment (Proposed) |

| 20.87, 21.26, 23.29 | -CH(CH₃)₂, Alkyl carbons |

| 31.41, 33.26, 34.03 | -CH(CH₃)₂, Lactone ring carbons |

| 38.23, 42.07, 43.00 | N-CH₃, S-CH₃, Lactone ring carbons |

| 62.23 | -CH-OH |

| 74.53 | -CH-O-C=O |

| 115.61, 116.08 (d, J=26 Hz), 116.25 (d, J=22 Hz) | Aromatic and Vinyl carbons |

| 128.91 (d, J=9 Hz), 129.08 | Aromatic and Vinyl carbons |

| 139.28 (d, J=8 Hz) | Aromatic carbon |

| 157.64, 157.86 | Pyrimidine (B1678525) carbons |

| 163.96 (d, J=253 Hz) | Aromatic carbon (C-F) |

| 169.47 | Pyrimidine carbon |

| 174.48 | Lactone C=O |

Data sourced from patent information that describes a compound with a mass consistent with this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum will show characteristic absorption bands for the lactone carbonyl, hydroxyl, sulfonyl, and aromatic groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | O-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2970 | Aliphatic C-H | Stretching |

| ~1735 | C=O (Lactone) | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1350, ~1150 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| ~840 | C-F | Stretching |

Expected peak positions are based on the functional groups present in the molecule and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 464.16.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M+H]⁺ (Calculated) | 464.1651 |

| Observed Mass (as a degradation product) | 463 |

The fragmentation of Rosuvastatin has been studied, and similar fragmentation pathways are expected for the lactone. Key fragmentation would likely involve the loss of the sulfonyl group and cleavages around the pyrimidine and lactone rings.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common synthetic route to Rosuvastatin and its intermediates involves a Wittig reaction to form the alkene side chain. The following is a representative protocol based on published literature.

Rosuvastatin Lactone (CAS 503610-43-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574) Lactone (CAS 503610-43-3) is a key metabolite of the widely prescribed anti-hyperlipidemic agent, Rosuvastatin. As a member of the statin class, Rosuvastatin and its metabolites are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides an in-depth overview of Rosuvastatin Lactone, encompassing its chemical and physical properties, synthesis, analytical methodologies for its quantification, and its pharmacological profile. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is the cyclic ester form of Rosuvastatin. Its chemical identity and key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 503610-43-3 | [1][2] |

| Molecular Formula | C₂₂H₂₆FN₃O₅S | [1][3] |

| Molecular Weight | 463.52 g/mol | [1][3] |

| IUPAC Name | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | [1] |

| Synonyms | Rosuvastatin-5S-lactone, RSTL, (+)-Rosuvastatin lactone, Rosuvastatin EP Impurity D | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 127-135°C | [] |

| Solubility | Soluble in DMSO (125 mg/mL), DMF (30 mg/mL); Slightly soluble in Ethanol, Acetonitrile, Chloroform, Ethyl Acetate, Methanol (B129727). | [2][4][] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [4] |

Synthesis of this compound

A key synthetic route to Rosuvastatin and its lactone form involves a Wittig reaction. This approach offers a convergent and efficient pathway to the target molecule.[6][7][8] A generalized workflow for this synthesis is presented below.

Caption: Synthetic pathway to this compound via Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction (Generalized)

The synthesis of this compound can be achieved from Rosuvastatin, which is synthesized via a Wittig reaction between a pyrimidine heterocycle phosphonium salt and (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.[6][7][8]

-

Wittig Coupling: The pyrimidine phosphonium salt is reacted with a suitable base (e.g., NaHDMS, n-BuLi) in an appropriate solvent (e.g., THF, toluene) to generate the ylide. This is then reacted with the pyran-2-carbaldehyde derivative at low temperatures (e.g., -90°C to 26°C) to yield 4-O-TBS protected this compound.[9]

-

Deprotection: The tert-butyldimethylsilyl (TBS) protecting group is removed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, to yield this compound.

-

Hydrolysis (to form Rosuvastatin): The resulting lactone can be hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to open the lactone ring and form the calcium salt of Rosuvastatin after ion exchange.

-

Lactonization (to form this compound): Rosuvastatin can be converted to this compound through intramolecular esterification. This process can be facilitated under acidic conditions or through metabolic processes in vivo.[10]

A patent also describes an alternative synthesis route starting from fluorobenzaldehyde, methyl isobutyrylacetate, urea, and cuprous chloride, proceeding through a series of condensation, oxidation, reduction, and substitution reactions.[11]

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

A sensitive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is crucial for the quantification of this compound in biological matrices.

Caption: Workflow for the analysis of this compound in plasma.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is based on a validated method for the simultaneous quantification of Rosuvastatin, this compound, and N-desmethyl Rosuvastatin in human plasma.[12]

Sample Preparation:

-

To 50 µL of buffered human plasma, add the internal standard (e.g., deuterium-labeled Rosuvastatin).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) |

| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water |

| Mobile Phase B | 40% v/v methanol in acetonitrile |

| Flow Rate | 0.35 mL/min |

| Gradient | A gradient mixture of solvents A and B |

| Run Time | 6.0 min |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

Method Validation Parameters:

| Parameter | Result |

| Linearity Range | 0.1-100 ng/mL (R ≥ 0.9964) |

| Mean Extraction Recovery | 88.0-106% |

| Intra- and Inter-run Accuracy | 91.8-111% |

| Intra- and Inter-run Precision | ≤15% |

| Stability | Stable for 6h (bench-top), 3 freeze-thaw cycles, and 1 month at -80°C |

Pharmacology and Metabolism

This compound is a metabolite of Rosuvastatin. While Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the lactone form also exhibits biological activity, particularly in the context of drug metabolism.

Metabolism of Rosuvastatin to this compound

Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose being recovered as metabolites.[] The formation of this compound is a significant metabolic pathway. This conversion can occur via a glucuronide intermediate.[13] The cytochrome P450 enzyme CYP2C9 is also involved to a limited extent in the metabolism of Rosuvastatin to its N-desmethyl metabolite and the lactone.[13]

Caption: Metabolic conversion of Rosuvastatin to this compound.

Pharmacological Activity

This compound has been shown to be an inhibitor of cytochrome P450 enzymes. Specifically, it inhibits CYP2C9.1 and CYP2C9.3 with IC₅₀ values of 8.52 µM and 4.1 µM, respectively.[2] It also demonstrates inhibitory effects on CYP3A4/5 with an IC₅₀ of 20.7 µM.[14][15] The acid form of Rosuvastatin has minimal inhibitory effects on these CYP enzymes.[14][15] This suggests that the conversion of Rosuvastatin to its lactone form can influence drug-drug interactions.

While Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the direct inhibitory activity of this compound on this enzyme is not as well-characterized in publicly available literature. However, the interconversion between the acid and lactone forms is an important consideration in the overall pharmacological profile of Rosuvastatin.

Potential Signaling Pathway Involvement

The parent compound, Rosuvastatin, has been shown to exert pleiotropic effects beyond lipid-lowering, including anti-inflammatory and anti-proliferative actions. These effects are often mediated through various signaling pathways. For instance, Rosuvastatin can activate autophagy via inhibition of the Akt/mTOR signaling pathway in vascular smooth muscle cells.[16] It has also been shown to mediate autophagic activities through the PI3K/Akt/mTOR signaling pathway in macrophages.[17] Given the metabolic relationship, it is plausible that this compound may also play a role in modulating these or similar pathways, either directly or through its conversion back to the active acid form.

Stability and Degradation

This compound is the major degradation product of Rosuvastatin under various stress conditions, including thermal, light, and acidic conditions.[18] The equilibrium between Rosuvastatin and its lactone form is influenced by the solvent matrix. In aprotic solvents, the formation of the lactone is favored, while in an acidic aqueous mobile phase, the reverse reaction (hydrolysis of the lactone to the acid) is observed.[18] In organic protic solvents like methanol, both forms are relatively stable.[10][18]

Conclusion

This compound is a critical molecule to consider in the study of Rosuvastatin's pharmacology, metabolism, and analysis. Its formation, biological activity, and stability are important factors that can influence the overall efficacy and safety profile of Rosuvastatin. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development and study of statin-based therapies. Further investigation into the direct pharmacological effects and signaling pathway modulation by this compound is warranted to fully elucidate its role in the therapeutic actions of its parent compound.

References

- 1. This compound | C22H26FN3O5S | CID 29918986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | TRC-R700550-100MG | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103613582A - this compound - Google Patents [patents.google.com]

- 12. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. organic chemistry - How does Rosuvastatin 5 S-lactone form in human body? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport - ProQuest [proquest.com]

- 16. Rosuvastatin activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to Rosuvastatin Lactone

This guide provides a comprehensive overview of the physicochemical properties, analytical quantification, and metabolic pathway of Rosuvastatin (B1679574) Lactone. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

Rosuvastatin Lactone is a key metabolite of Rosuvastatin, a potent HMG-CoA reductase inhibitor.[1][2] The lactone form is produced through intramolecular esterification of the parent compound, Rosuvastatin.[3][4]

Table 1: Molecular and Chemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H26FN3O5S | [5][6][7] |

| Molecular Weight | 463.5 g/mol | [5][6] |

| CAS Number | 503610-43-3 | [6][7] |

| IUPAC Name | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | [5] |

| Synonyms | (+)-Rosuvastatin lactone, Rosuvastatin-5S-lactone, RSTL | [6] |

Experimental Protocol: Simultaneous Quantification in Human Plasma by LC-MS/MS

The following protocol is a summary of a validated method for the simultaneous determination of Rosuvastatin (RST), Rosuvastatin-5S-Lactone (RST-LAC), and N-desmethyl Rosuvastatin (DM-RST) in human plasma.[8]

Objective: To accurately quantify the concentrations of RST, RST-LAC, and DM-RST in human plasma samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

2.1. Sample Preparation

-

Standard and Quality Control (QC) Preparation: Prepare stock solutions of RST, RST-LAC, DM-RST, and their corresponding deuterium-labeled internal standards (IS) in a suitable solvent. Prepare calibration standards and QC samples by spiking buffered human plasma with the appropriate concentrations of the analytes.[8]

-

Protein Precipitation: To 50 μL of buffered human plasma, add the internal standard solution. Precipitate the plasma proteins by adding a suitable organic solvent.[8]

-

Centrifugation and Extraction: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[8]

2.2. Chromatographic Conditions [8]

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).

-

Mobile Phase:

-

Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.

-

Solvent B: 40% v/v methanol in acetonitrile.

-

-

Gradient: A gradient elution program is used to achieve baseline separation of the analytes.

-

Flow Rate: 0.35 mL/min.

-

Run Time: Approximately 6.0 minutes.

2.3. Mass Spectrometric Conditions [8]

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific precursor-to-product ion transitions for each analyte and internal standard.

2.4. Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[8]

-

Quantification: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[8]

Metabolic Pathway of Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with two primary metabolites being N-desmethyl Rosuvastatin and this compound.[9][10] The formation of the N-desmethyl metabolite is mediated to a small extent by the cytochrome P450 enzyme CYP2C9.[9][10] The conversion to the lactone form occurs via an intramolecular esterification.[3]

Caption: Metabolic pathway of Rosuvastatin.

Synthesis of this compound

The synthesis of Rosuvastatin can proceed through a lactone pathway.[11][12] A key step in this synthetic route involves a Wittig reaction to couple a functionalized pyrimidine (B1678525) heterocycle with a lactonized side chain precursor.[11][12] Subsequent deprotection and hydrolysis of the resulting this compound intermediate can yield Rosuvastatin in high yield.[12] Another patented method describes the synthesis of this compound starting from fluorobenzaldehyde, methyl isobutyrylacetate, and urea (B33335) through a series of condensation, oxidation, reduction, and substitution reactions.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molnova.com [molnova.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C22H26FN3O5S | CID 29918986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. vivanls.com [vivanls.com]

- 8. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organic chemistry - How does Rosuvastatin 5 S-lactone form in human body? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. scribd.com [scribd.com]

- 12. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103613582A - this compound - Google Patents [patents.google.com]

The Discovery and History of Rosuvastatin Lactone: A Technical Guide

Abstract